molecular formula C19H20FN5O5S B2593249 1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 899989-65-2

1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No. B2593249
CAS RN: 899989-65-2
M. Wt: 449.46
InChI Key: NERSITFDMGVHMI-UHFFFAOYSA-N
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Description

1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O5S and its molecular weight is 449.46. The purity is usually 95%.
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Scientific Research Applications

Neurotensin Receptor Type 2 Agonist

This compound has been identified as a selective nonpeptide neurotensin receptor type 2 compound . Neurotensin receptors are involved in various biological processes, including analgesia, hypothermia, and antipsychotic-like actions. The activation of this receptor type could lead to new therapeutic approaches for treating schizophrenia and pain management.

Anticancer Activity

Pyrazole derivatives, such as the one , have shown potential in anticancer activity. They have been studied for their ability to inhibit the growth of cancer cells, including breast cancer . The fluorinated pyrazole moiety can increase the binding affinity of the protein–ligand complex, which is crucial in the design of anticancer drugs.

Antimicrobial Potential

Compounds with the pyrazole structure have demonstrated good antimicrobial potential . This includes activity against a range of bacteria and fungi, which is essential in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

Therapeutic Enzyme and Kinase Inhibition

Pyrazole derivatives are used in the preparation of inhibitors for many significant therapeutic enzymes and kinases . These enzymes and kinases are targets in the treatment of various diseases, and their inhibition can lead to the development of new drugs for conditions such as diabetes, inflammation, and neurological disorders.

Antileishmanial and Antimalarial Evaluation

The compound has shown promise in antileishmanial and antimalarial evaluations . Leishmaniasis and malaria are serious diseases caused by parasites, and the development of new treatments is critical due to the emergence of drug-resistant strains.

Molecular Docking Studies

Molecular docking studies have been performed with similar compounds, indicating that they can fit well into the active sites of certain proteins . This suggests that the compound could be used in the design of drugs targeting specific proteins involved in disease processes.

properties

IUPAC Name

1-[2-[[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O5S/c20-12-1-3-13(4-2-12)25-17(14-9-31(29,30)10-15(14)23-25)22-18(27)19(28)24-7-5-11(6-8-24)16(21)26/h1-4,11H,5-10H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSITFDMGVHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide

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